

Spectral Data Analysis of Cyclofenchene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclofenchene**

Cat. No.: **B15495096**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and nuclear magnetic resonance (NMR) spectral data for **Cyclofenchene** (1,3,3-Trimethyltricyclo[2.2.1.0(2,6)]heptane). The information presented herein is intended to support research, development, and quality control activities involving this tricyclic monoterpenene.

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of **Cyclofenchene** typically yields a complex fragmentation pattern characteristic of its rigid, bridged cyclic structure. The molecular ion and significant fragment ions are summarized below.

Table 1: Mass Spectrometry Data for **Cyclofenchene**

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	100.0	[C ₃ H ₅] ⁺
93	95.7	[C ₇ H ₉] ⁺
92	74.5	[C ₇ H ₈] ⁺
79	66.0	[C ₆ H ₇] ⁺
91	59.6	[C ₇ H ₇] ⁺
77	38.3	[C ₆ H ₅] ⁺
121	36.2	[M-CH ₃] ⁺
136	27.7	[M] ⁺ (Molecular Ion)
67	27.7	[C ₅ H ₇] ⁺
105	21.3	[C ₈ H ₉] ⁺

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)

The fragmentation of **Cyclofenchene** and its isomers is noted to be very similar, with characteristic ions including [M-CH(CH₃)₂]⁺ and [M-CH(CH₃)₂ - H₂]⁺, the latter corresponding to an m/z of 91.[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the complex, non-aromatic, and highly symmetric nature of the **Cyclofenchene** molecule, its NMR spectra require careful interpretation. The following tables summarize the available predicted and experimental NMR data.

¹H NMR Spectral Data

The proton NMR spectrum of **Cyclofenchene** displays a series of multiplets in the aliphatic region, corresponding to the various methine, methylene, and methyl protons in the tricyclic system.

Table 2: ^1H NMR Chemical Shifts for **Cyclofenchene**

Chemical Shift (ppm)	Multiplicity	Assignment (Predicted)
1.05	s	3H, CH3
1.10	s	3H, CH3
1.25	s	3H, CH3
1.30-1.45	m	4H, CH2
1.60-1.70	m	2H, CH
1.85-1.95	m	1H, CH

Note: The above data is based on predicted values and should be confirmed with experimental data where possible.

^{13}C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of **Cyclofenchene**. The chemical shifts are indicative of the different types of carbon atoms present in the molecule.

Table 3: ^{13}C NMR Chemical Shifts for **Cyclofenchene**

Chemical Shift (ppm)	Carbon Type
12.6	CH
20.7	CH3
26.2	CH3
29.9	CH3
34.1	C
35.5	CH2
40.5	C
48.9	CH2
50.8	CH

Note: Specific experimental data for the ^{13}C NMR of **Cyclofenchene** is limited. The above represents a compilation of expected chemical shift ranges for similar structural motifs.

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of mass spectrometry and NMR data for terpenes like **Cyclofenchene**.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile compounds like **Cyclofenchene** is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation: Samples are typically diluted in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10 $\mu\text{g}/\text{mL}$.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

GC Conditions (Typical):

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C.

MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

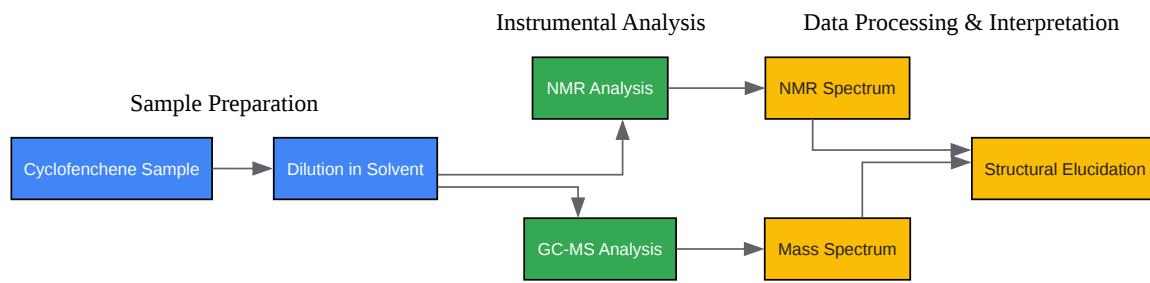
NMR spectroscopy is essential for the detailed structural elucidation of **Cyclofenchene**.

Sample Preparation: Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , C_6D_6) in a 5 mm NMR tube. The solution should be free of particulate matter.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

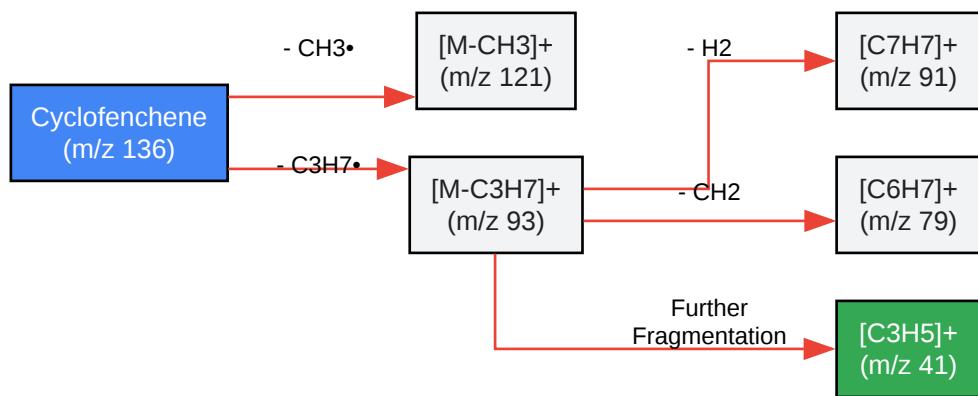
^1H NMR Acquisition (Typical):

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.


^{13}C NMR Acquisition (Typical):

- Pulse Program: Proton-decoupled single-pulse experiment.

- Spectral Width: 0-60 ppm for aliphatic compounds.
- Number of Scans: 1024 or more, as the ^{13}C nucleus is less sensitive.
- Relaxation Delay: 2-5 seconds.


Visualizations

The following diagrams illustrate key concepts related to the spectral analysis of **Cyclofenchene**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectral analysis of **Cyclofenchene**.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **Cyclofenchene** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclofenchene | C₁₀H₁₆ | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]
- 3. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Spectral Data Analysis of Cyclofenchene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15495096#spectral-data-for-cyclofenchene-mass-spec-nmr>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com